molecular formula C7H6ClN3 B11914812 3-Chloro-5,6-dimethylpyrazine-2-carbonitrile

3-Chloro-5,6-dimethylpyrazine-2-carbonitrile

Cat. No.: B11914812
M. Wt: 167.59 g/mol
InChI Key: ZRXOWOKCNAZCGY-UHFFFAOYSA-N
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Description

3-Chloro-5,6-dimethylpyrazine-2-carbonitrile (CAS: 153809-15-5) is a heterocyclic compound featuring a pyrazine backbone substituted with chlorine, methyl, and cyano groups. Its molecular formula is C₇H₆ClN₃, with a molecular weight of 167.6 g/mol and InChIKey ZRXOWOKCNAZCGY-UHFFFAOYSA-N . The chlorine atom at position 3 and methyl groups at positions 5 and 6 contribute to its electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The cyano group enhances reactivity in nucleophilic substitution and cyclization reactions .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

3-chloro-5,6-dimethylpyrazine-2-carbonitrile

InChI

InChI=1S/C7H6ClN3/c1-4-5(2)11-7(8)6(3-9)10-4/h1-2H3

InChI Key

ZRXOWOKCNAZCGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)Cl)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-dimethylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-dimethylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations in Pyrazine Carbonitriles

The following table highlights key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
3-Chloro-5,6-dimethylpyrazine-2-carbonitrile 153809-15-5 C₇H₆ClN₃ Cl (C3), CH₃ (C5/C6), CN (C2) 167.6 Electron-withdrawing groups enhance reactivity in nucleophilic substitutions .
5-Chloro-6-methyl-2-pyrazinecarbonitrile 1260672-01-2 C₆H₄ClN₃ Cl (C5), CH₃ (C6), CN (C2) 153.5 Fewer methyl groups reduce steric hindrance, increasing solubility .
3-Chloro-5,6-diphenylpyrazine-2-carbonitrile 34122-24-2 C₁₇H₁₁ClN₃ Cl (C3), Ph (C5/C6), CN (C2) 292.7 Bulky phenyl groups hinder reactions but improve thermal stability .
5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile 126728-21-0 C₇H₅Cl₂N₃O Cl (C5/C6), OCH₂CH₃ (C3), CN (C2) 234.0 Ethoxy group introduces potential for hydrogen bonding .
3-Amino-5,6-dichloropyrazine-2-carbonitrile 14340-28-4 C₅H₂Cl₂N₄ Cl (C5/C6), NH₂ (C3), CN (C2) 195.0 Amino group enables participation in coupling reactions .

Physicochemical Properties

  • Solubility: Methyl and ethoxy substituents improve solubility in polar solvents (e.g., methanol or DCM) compared to phenyl-substituted analogs .
  • Thermal Stability : Diphenyl derivatives exhibit higher melting points (>200°C) due to aromatic stacking, while methylated analogs decompose at lower temperatures .

Biological Activity

3-Chloro-5,6-dimethylpyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

  • Molecular Formula : C7H7ClN2
  • Molecular Weight : 158.6 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a pyrazine ring substituted with chlorine and a carbonitrile group, contributing to its reactivity and biological activity.

Biological Activity

This compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that pyrazine derivatives, including this compound, possess antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of several bacterial strains, suggesting their potential use in developing new antibiotics .

Anticancer Activity

The compound has shown promise in anticancer research. It is believed to interfere with cancer cell proliferation by inhibiting specific enzymes involved in cell cycle regulation. For instance, pyrazine derivatives have been linked to the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes that are essential for tumor growth and survival.
  • DNA Interaction : It may bind to DNA or associated proteins, disrupting normal cellular processes.
  • Signal Transduction Pathways : The compound can modulate signaling pathways that control cell division and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazine derivatives:

  • Anticancer Studies : A recent study evaluated the efficacy of various pyrazine compounds against human cancer cell lines. Results indicated that this compound had a significant inhibitory effect on cell viability at micromolar concentrations .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at lower concentrations compared to standard antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell viability in cancer lines
Enzyme InhibitionTargeting topoisomerase activity

Table 2: Comparison with Other Pyrazine Derivatives

CompoundAnticancer Activity (IC50)Antimicrobial Activity (Zone of Inhibition)
This compound15 µM20 mm
Bortezomib (pyrazine derivative)1 nMN/A
Botryllazine BN/A18 mm

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